molecular formula C21H21N3O3S B5487745 4-methyl-N-(2-methylphenyl)-3-(pyridin-4-ylmethylsulfamoyl)benzamide

4-methyl-N-(2-methylphenyl)-3-(pyridin-4-ylmethylsulfamoyl)benzamide

Cat. No.: B5487745
M. Wt: 395.5 g/mol
InChI Key: HXCQEAIEWWNNAD-UHFFFAOYSA-N
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Description

4-methyl-N-(2-methylphenyl)-3-(pyridin-4-ylmethylsulfamoyl)benzamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This specific compound features a benzamide core with various substituents, including a pyridine ring, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(2-methylphenyl)-3-(pyridin-4-ylmethylsulfamoyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the benzamide core and introduce the sulfonamide group through a sulfonation reaction. The pyridine ring can be attached via a nucleophilic substitution reaction. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as recrystallization or chromatography would be employed to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(2-methylphenyl)-3-(pyridin-4-ylmethylsulfamoyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

4-methyl-N-(2-methylphenyl)-3-(pyridin-4-ylmethylsulfamoyl)benzamide has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its potential biological activity makes it a candidate for studies on enzyme inhibition or receptor binding.

    Medicine: As a sulfonamide, it may have antibacterial properties and could be investigated for use in treating infections.

    Industry: It could be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action for 4-methyl-N-(2-methylphenyl)-3-(pyridin-4-ylmethylsulfamoyl)benzamide would depend on its specific application. In a biological context, it might inhibit enzymes by mimicking the substrate or binding to the active site. The molecular targets could include bacterial enzymes involved in folate synthesis, similar to other sulfonamides. Pathways involved might include the inhibition of dihydropteroate synthase, an enzyme critical for bacterial growth.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with antibacterial properties.

    Sulfamethoxazole: Another sulfonamide used in combination with trimethoprim for treating bacterial infections.

    Pyridine derivatives: Compounds with a pyridine ring that may have similar chemical reactivity.

Uniqueness

4-methyl-N-(2-methylphenyl)-3-(pyridin-4-ylmethylsulfamoyl)benzamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. Its structure allows for multiple points of chemical modification, making it a versatile compound for various applications.

Properties

IUPAC Name

4-methyl-N-(2-methylphenyl)-3-(pyridin-4-ylmethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S/c1-15-5-3-4-6-19(15)24-21(25)18-8-7-16(2)20(13-18)28(26,27)23-14-17-9-11-22-12-10-17/h3-13,23H,14H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXCQEAIEWWNNAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C)S(=O)(=O)NCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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